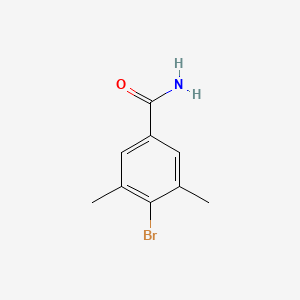

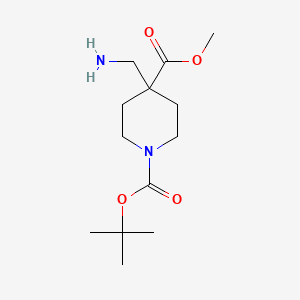

![molecular formula C6H3BrN4O2 B1294169 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 951884-20-1](/img/structure/B1294169.png)

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

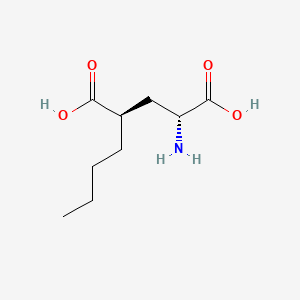

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine is a compound that belongs to the triazolopyridine family, which is known for its biological activity and pharmaceutical applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to the triazolopyridine core. This structure is of interest due to its potential use as a versatile synthetic intermediate for various chemical transformations and its potential pharmacological properties.

Synthesis Analysis

The synthesis of related triazolopyridines has been reported using oxidative cyclization methods. For instance, 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, a compound with a similar structure, was synthesized using N-Chlorosuccinimide (NCS) as a chlorinating agent for hydrazones under mild conditions . This method could potentially be adapted for the synthesis of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine by introducing a nitro group at the appropriate position in the reaction sequence.

Molecular Structure Analysis

The molecular structure of triazolopyridines can be determined using various spectroscopic techniques and X-ray diffraction. For example, the compound 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine was characterized by 1H NMR, 13C NMR, FTIR, MS, and its crystal structure was determined by X-ray diffraction, crystallizing in the monoclinic space group P 21/c . These techniques would be essential for confirming the structure of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine as well.

Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions due to the presence of reactive functional groups. For example, halogenated triazolopyridines can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure and the introduction of various substituents, which can be used to modulate the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines, such as solubility, melting point, and reactivity, are influenced by the substituents present on the core structure. The presence of a bromine atom and a nitro group in 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine would affect its properties compared to other triazolopyridines. These properties are crucial for understanding the compound's behavior in chemical reactions and its potential applications in pharmaceuticals. Detailed analysis of these properties would require experimental data, which is not provided in the current dataset.

Applications De Recherche Scientifique

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

For example, triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .

Safety And Hazards

The safety data sheet of 6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

6-bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-1-5(11(12)13)6-9-8-3-10(6)2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPJMXNWABONRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650042 |

Source

|

| Record name | 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

951884-20-1 |

Source

|

| Record name | 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)